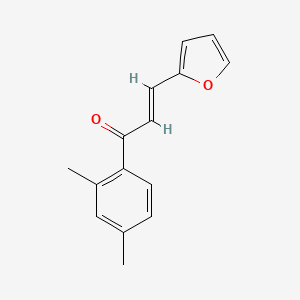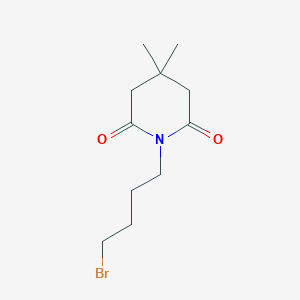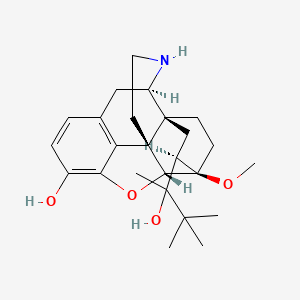
3-Bromo-2-iodoprop-1-ene
Overview
Description
3-Bromo-2-iodoprop-1-ene is a chemical compound with the CAS Number: 85970-82-7 . It has a molecular weight of 246.87 and its IUPAC name is 3-bromo-2-iodo-1-propene .
Molecular Structure Analysis
The InChI code for this compound is1S/C3H4BrI/c1-3(5)2-4/h1-2H2 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.87 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Spectroscopic Study of Halogenoalkanes
One study investigated the Raman and infrared spectra of halogenoalkanes, including compounds similar to 3-Bromo-2-iodoprop-1-ene. This research focused on understanding the vibrational spectra and rotational isomerism of chain molecules like 1-chloro-, 1-bromo-, and 1-iodopropanes. The study provided insights into the normal vibrationfrequencies and rotational isomerism of these molecules (Ogawa et al., 1978).
Chemical Synthesis and Reactions
Another area of research involves the chemical synthesis using halogenated compounds similar to this compound. For instance, the organotin reagent from 1-chloro-3-iodoprop-1-ene reacted with aldehydes in a study to produce cis vinyloxiranes, highlighting the potential of these compounds in stereoselective synthesis (Augé & David, 1983).
Environmental and Toxicological Research
This compound and related compounds have also been studied in the context of environmental science. One study focused on the occurrence and mammalian cell toxicity of iodinated disinfection byproducts in drinking water, including various bromo- and iodo-propenoic acids (Richardson et al., 2008).
Photodissociation Studies
Research into the photodissociation of halogenated compounds like 1-bromo-3-iodopropane provides insight into the behavior of these molecules under specific light conditions. This type of study is crucial for understanding molecular dynamics and reactions triggered by light exposure (Stevens et al., 1995).
Organometallic Chemistry
In organometallic chemistry, halogenated compounds are often key reagents. For instance, complexes of heterocyclic thiones with Group 12 metals, involving halogens like bromine and iodine, have been studied to understand their chemical properties and potential applications (Bell et al., 2000).
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-iodoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrI/c1-3(5)2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYSHIRLGOXFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70516628 | |
| Record name | 3-Bromo-2-iodoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85970-82-7 | |
| Record name | 3-Bromo-2-iodoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70516628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



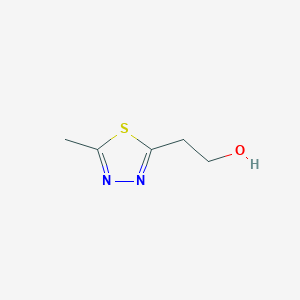
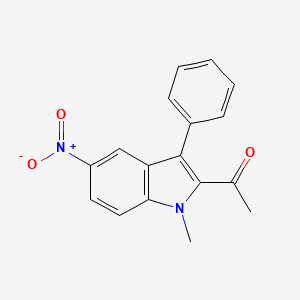


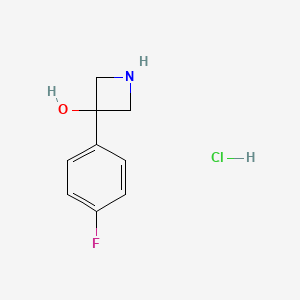
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B1660868.png)

amino}piperidine-1-carboxylate](/img/structure/B1660870.png)
